molecular formula C10H17N3O2 B13638603 Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate

Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate

Cat. No.: B13638603
M. Wt: 211.26 g/mol
InChI Key: DLPGOUZFPQPYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring, an ester functional group, and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Ester Group: The ester functional group can be introduced by esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst like sulfuric acid.

    Methylation and Amination: The final step involves the methylation of the amino group using methyl iodide and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2-(methylamino)-4-(1h-imidazol-1-yl)butanoate
  • Methyl 2-methyl-2-(methylamino)-4-(1h-triazol-1-yl)butanoate

Uniqueness

Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to imidazole or triazole analogs. The pyrazole ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-methyl-2-(methylamino)-4-pyrazol-1-ylbutanoate

InChI

InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15-3)5-8-13-7-4-6-12-13/h4,6-7,11H,5,8H2,1-3H3

InChI Key

DLPGOUZFPQPYQO-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CC=N1)(C(=O)OC)NC

Origin of Product

United States

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